Azacytidine Exhibits Superior Cytotoxicity Over Decitabine in Colorectal Cancer Cell Lines
In a systematic comparison of cytotoxic activity against human colorectal cancer cell lines, azacytidine (AZA) demonstrated significantly greater potency than its deoxyribose analog, decitabine (DAC) [1]. This differential sensitivity highlights that despite their structural similarity, the ribonucleoside AZA is a more effective cytotoxic agent in this context, likely due to its additional incorporation into RNA and subsequent inhibition of protein synthesis [1].
| Evidence Dimension | Cytotoxicity |
|---|---|
| Target Compound Data | More sensitive (IC50 values not explicitly provided, but stated as 'more sensitive') |
| Comparator Or Baseline | Decitabine (DAC) |
| Quantified Difference | Cells were 'more sensitive' to AZA than to DAC. |
| Conditions | Human colorectal cancer cell lines; assessed by a chemical genomics approach including LINCS, STITCH, and WebGestalt analysis. |
Why This Matters
This data directly informs selection for in vitro cancer studies where maximizing cytotoxic effect from a hypomethylating agent is critical, positioning azacytidine as the more potent option compared to decitabine.
- [1] Hsieh, Y. Y., Huang, T. C., Lo, H. L., Jhan, J. Y., Chen, S. T., & Yang, P. M. (2016). Systematic discovery of drug action mechanisms by an integrated chemical genomics approach: Identification of functional disparities between azacytidine and decitabine. Oncotarget, 7(19), 27363-27378. View Source
